molecular formula C18H22ClN3O2 B11254960 N-{7-Chloro-2-methyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}-3-cyclohexylpropanamide

N-{7-Chloro-2-methyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}-3-cyclohexylpropanamide

Cat. No.: B11254960
M. Wt: 347.8 g/mol
InChI Key: ULPTVZCRPOGASP-UHFFFAOYSA-N
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Description

N-{7-Chloro-2-methyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}-3-cyclohexylpropanamide is a complex organic compound that belongs to the class of pyrido[1,2-A]pyrimidin-4-ones. This compound is characterized by its unique structure, which includes a chloro-substituted pyrido-pyrimidine core and a cyclohexylpropanamide side chain. It has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{7-Chloro-2-methyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}-3-cyclohexylpropanamide typically involves multi-step organic reactions. One common method includes the initial formation of the pyrido[1,2-A]pyrimidin-4-one core, followed by the introduction of the chloro and methyl substituents. The final step involves the attachment of the cyclohexylpropanamide side chain through amide bond formation.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-{7-Chloro-2-methyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}-3-cyclohexylpropanamide can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce different functional groups onto the pyrido-pyrimidine core.

Scientific Research Applications

N-{7-Chloro-2-methyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}-3-cyclohexylpropanamide has been explored for various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{7-Chloro-2-methyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}-3-cyclohexylpropanamide involves its interaction with specific molecular targets within cells. It may inhibit certain enzymes or receptors, leading to alterations in cellular pathways. The exact molecular targets and pathways involved can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{7-Chloro-2-methyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}-3-cyclohexylpropanamide is unique due to its specific structural features, such as the chloro-substituted pyrido-pyrimidine core and the cyclohexylpropanamide side chain. These structural elements contribute to its distinct chemical and biological properties, setting it apart from other similar compounds.

Properties

Molecular Formula

C18H22ClN3O2

Molecular Weight

347.8 g/mol

IUPAC Name

N-(7-chloro-2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-3-cyclohexylpropanamide

InChI

InChI=1S/C18H22ClN3O2/c1-12-17(18(24)22-11-14(19)8-9-15(22)20-12)21-16(23)10-7-13-5-3-2-4-6-13/h8-9,11,13H,2-7,10H2,1H3,(H,21,23)

InChI Key

ULPTVZCRPOGASP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N2C=C(C=CC2=N1)Cl)NC(=O)CCC3CCCCC3

Origin of Product

United States

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